molecular formula C12H11N2NaO4S B10859952 Tiacrilast sodium CAS No. 111868-63-4

Tiacrilast sodium

Cat. No.: B10859952
CAS No.: 111868-63-4
M. Wt: 302.28 g/mol
InChI Key: HVCXVHOWMRZPBE-SFKRKKMESA-M
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Description

Tiacrilast Sodium, also known as Sodium (E)-6-(methylthio)-4-oxo-3(4H)-quinazolineacrylate, monohydrate, is a quinazolinyl-propenoic acid derivative. It was patented by Hoffmann-La Roche, Inc. as an antihypertensive agent useful for managing anaphylaxis. This compound acts as a potent mast cell degranulation inhibitor and inhibits antigen-induced histamine release from passively sensitized rat peritoneal cells in vitro .

Preparation Methods

The synthesis of Tiacrilast Sodium involves several steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps:

    Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Propenoic Acid Moiety: This step involves the addition of the propenoic acid group to the quinazoline core.

    Methylthio Substitution: The introduction of the methylthio group is achieved through nucleophilic substitution reactions.

    Sodium Salt Formation: The final step involves the conversion of the free acid to its sodium salt form.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tiacrilast Sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.

    Hydrolysis: The ester group in the propenoic acid moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .

Scientific Research Applications

Tiacrilast Sodium has several scientific research applications:

Mechanism of Action

The mechanism of action of Tiacrilast Sodium involves the inhibition of allergic mediator release. It acts by preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other mediators involved in allergic reactions. This inhibition is achieved through the blockade of specific molecular targets and pathways involved in mast cell activation .

Comparison with Similar Compounds

Tiacrilast Sodium can be compared with other mast cell degranulation inhibitors such as cromoglycate and nedocromil. While cromoglycate and nedocromil are also used to manage allergic conditions, this compound is unique in its chemical structure and potency. It has shown greater efficacy in certain preclinical models compared to cromoglycate .

Similar Compounds

  • Cromoglycate
  • Nedocromil
  • Ketotifen

This compound’s unique quinazoline structure and its potent inhibitory activity on mast cell degranulation distinguish it from these similar compounds .

Properties

CAS No.

111868-63-4

Molecular Formula

C12H11N2NaO4S

Molecular Weight

302.28 g/mol

IUPAC Name

sodium;(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoate;hydrate

InChI

InChI=1S/C12H10N2O3S.Na.H2O/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16;;/h2-7H,1H3,(H,15,16);;1H2/q;+1;/p-1/b5-4+;;

InChI Key

HVCXVHOWMRZPBE-SFKRKKMESA-M

Isomeric SMILES

CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)[O-].O.[Na+]

Canonical SMILES

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)[O-].O.[Na+]

Origin of Product

United States

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